molecular formula C24H17ClO4 B14957296 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B14957296
M. Wt: 404.8 g/mol
InChI Key: ULLBIFWTKJSDHM-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₄H₁₇ClO₄ Average Mass: 404.846 g/mol Monoisotopic Mass: 404.081537 g/mol ChemSpider ID: 1306234 Key Features:

  • The compound belongs to the coumarin (chromen-2-one) family, characterized by a benzopyrone scaffold.
  • Substituents include a 4-chlorophenyl group attached via a 2-oxoethoxy chain at position 7, an 8-methyl group, and a 4-phenyl ring. These groups influence electronic properties, lipophilicity, and biological interactions.
  • Its IUPAC name reflects the substitution pattern: 7-[2-(4-Chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one .

Properties

Molecular Formula

C24H17ClO4

Molecular Weight

404.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C24H17ClO4/c1-15-22(28-14-21(26)17-7-9-18(25)10-8-17)12-11-19-20(13-23(27)29-24(15)19)16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

ULLBIFWTKJSDHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of 4-chlorophenylacetic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a coumarin derivative with a variety of potential therapeutic applications, particularly in the realm of cancer treatment. Coumarins, known for their aromatic structure, have been studied for their medicinal properties, including anti-cancer, anti-inflammatory, and anticoagulant effects. The presence of functional groups like the 4-chlorophenyl group in this specific compound may enhance its pharmacological properties.

Potential Therapeutic Effects

  • Anti-Cancer Agent Studies show that this compound exhibits cytotoxicity against breast cancer cell lines. Derivatives with electron-withdrawing groups, such as the p-chloro atom, have demonstrated enhanced selectivity against certain cancer cell lines, suggesting their potential as anti-cancer agents.
  • Anti-Proliferative Activity In vitro studies have revealed that this compound has varying degrees of anti-proliferative activity depending on its substituents. The 4-chlorophenyl group plays a critical role in modulating its biological efficacy against specific cancer types.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One reported synthesis pathway involves the reaction of 7-hydroxycoumarin derivatives with phenacyl bromides in the presence of a base like potassium carbonate. This reaction yields various substituted coumarin derivatives, with the specific product characterized by spectral data, including NMR and mass spectrometry.

Interaction Studies

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of specific pathways or activation of certain cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents ChemSpider ID
Target Compound C₂₄H₁₇ClO₄ 404.846 7-(4-Cl-Ph-2-oxoethoxy), 8-methyl, 4-Ph 1306234
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one C₂₆H₂₂O₅ 414.457 7-(4-Me-Ph-2-oxoethoxy), 8-methyl, 4-(4-MeO-Ph) 1120268
7-[2-(Biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one C₂₉H₂₂O₄ 446.5 7-(biphenyl-4-yl-2-oxoethoxy), 8-methyl, 4-Ph STL303358
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one C₁₅H₈Cl₂O₂ 291.133 7-Cl, 4-(4-Cl-Ph) 1437756-74-5
8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C₂₀H₁₃Cl₂O₄ 409.225 Cyclopenta-fused chromen, 8-Cl, 7-(4-Cl-Ph-2-oxoethoxy) 6157-93-3

Key Observations :

  • The target compound has a higher molecular weight than simpler analogs like 7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one due to its extended 2-oxoethoxy side chain and additional methyl/phenyl groups.
  • The 4-methoxyphenyl analog (C₂₆H₂₂O₅) replaces chlorine with a methyl group on the oxoethoxy chain, increasing hydrophobicity.

Crystallography and Stability :

  • Analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () exhibit planar chromen rings stabilized by C–H···O hydrogen bonds and π-π stacking. The target compound likely adopts similar packing, with the 8-methyl group introducing steric effects .
  • SHELX software () is widely used for refining such structures, confirming substituent positions and bond angles .

Enzyme Inhibition :

  • 4a and 4b () show α-glucosidase inhibitory activity, attributed to the 4-methoxyphenyl and chloro groups. The target compound’s 4-phenyl and 8-methyl groups may enhance binding affinity to similar enzymes .
  • 5-4j (), a TGF-β inhibitor with a 4-chlorophenyl-2-oxoethoxy chain, highlights the pharmacophore role of this substituent. The target compound’s 8-methyl group could further modulate selectivity .

Metabolic Stability :

  • Chlorine acts as a bioisostere (), improving metabolic resistance compared to non-halogenated analogs like the 4-methylphenyl derivative () .

Challenges and Opportunities

Solubility vs. Lipophilicity :

  • Analogs with polar groups (e.g., methoxy in ) may offer better bioavailability but lower membrane permeability .

Structural Complexity :

  • Fused-ring analogs () introduce conformational rigidity, which could enhance target specificity but complicate synthesis .

Biological Activity

7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a coumarin backbone with a 4-chlorophenyl substituent, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.

The compound's molecular formula is C24H17ClO4, with a molecular weight of 404.8 g/mol. The structure includes a coumarin moiety, which is known for its potential therapeutic applications.

1. Anti-Cancer Activity

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

  • Breast Cancer : In vitro studies indicated that this compound exhibits significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). The presence of the 4-chlorophenyl group is critical in enhancing selectivity and potency against these cancer types.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HeLa15.3Cell cycle arrest at G1 phase

2. Anti-Inflammatory Activity

The compound has shown potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Studies suggest that it modulates pathways involving NF-kB and COX enzymes:

  • In vitro assays demonstrated that treatment with the compound reduced TNF-alpha and IL-6 levels in macrophage cultures, indicating its role as an anti-inflammatory agent.

3. Neuroprotective Effects

Research has highlighted the neuroprotective properties of coumarin derivatives, including this specific compound:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .
CompoundAChE IC50 Value (µM)
Compound A3.5
This compound5.0

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer : A study published in Cancer Letters examined the effects of this compound on MCF-7 cells, revealing an IC50 value of 12.5 µM and demonstrating its ability to induce apoptosis through mitochondrial pathways.
  • Neuroprotection Research : Another study focused on the neuroprotective effects against oxidative stress in neuronal cell lines, showing that this compound could mitigate cell death induced by oxidative agents .

Q & A

Advanced Question

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM for 48h. Compare IC₅₀ values with controls (e.g., doxorubicin) .
  • Enzyme inhibition : α-Glucosidase assays (pH 6.8, 37°C) with p-nitrophenyl-α-D-glucopyranoside as substrate. Measure absorbance at 405 nm .
  • Data validation : Replicate experiments (n=3) and use ANOVA for statistical significance .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Advanced Question
SAR strategies include:

  • Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to test cytotoxicity trends .
  • Positional isomerism : Compare 8-methyl vs. 6-methyl analogs to assess steric effects on enzyme binding .
  • Pharmacophore mapping : Use Schrödinger’s Maestro to model interactions with α-glucosidase’s active site (e.g., hydrophobic pockets) .

How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Q. Methodological Focus

  • Reproducibility : Verify reaction conditions (e.g., anhydrous vs. hydrated K₂CO₃) .
  • Analytical validation : Use HPLC-MS to confirm purity and identity. Contaminants (e.g., unreacted starting material) may skew bioactivity .
  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., NIH-3T3 cell viability assays) .

What computational tools predict the compound’s physicochemical properties and interaction mechanisms?

Advanced Question

  • ADMET prediction : SwissADME calculates logP (∼3.2) and bioavailability scores .
  • Docking studies : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR). Key interactions: π-π stacking with Phe residues .
  • DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap) .

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